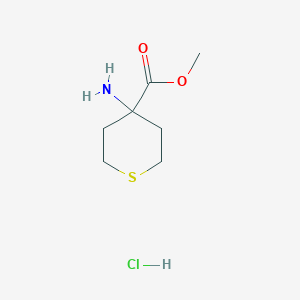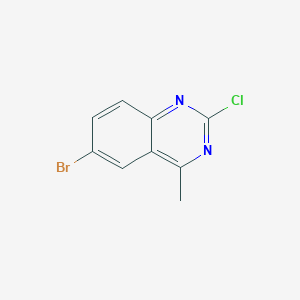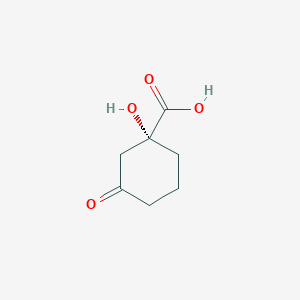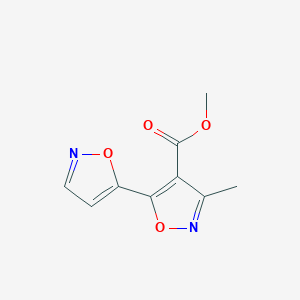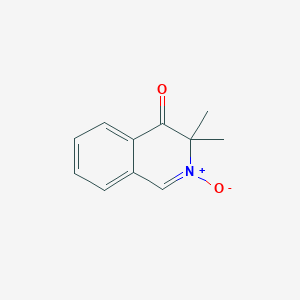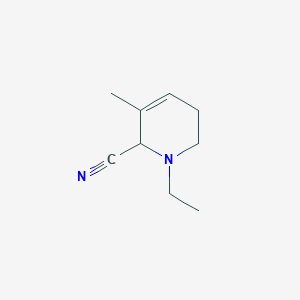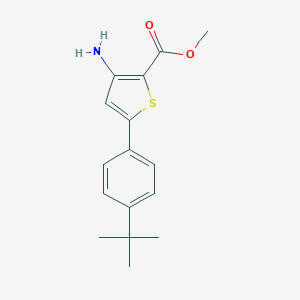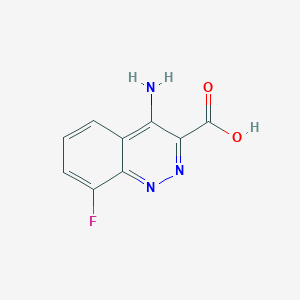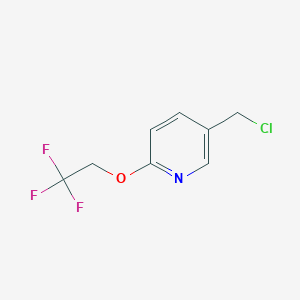
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DTNM, and it has been synthesized using a variety of methods.
科学研究应用
DTNM has been extensively studied for its potential applications in scientific research. One of the most promising applications of DTNM is in the field of cancer research. DTNM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
作用机制
The mechanism of action of DTNM is not fully understood. However, it is believed that DTNM inhibits the activity of enzymes involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells.
生化和生理效应
DTNM has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DTNM has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.
实验室实验的优点和局限性
DTNM has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to its use. DTNM is a reactive compound and can be difficult to handle. It is also relatively unstable and can decompose over time.
未来方向
There are a number of future directions for research on DTNM. One area of research is the development of new cancer therapies based on DTNM. Another area of research is the development of new methods for synthesizing DTNM and related compounds. Additionally, there is a need for further research into the mechanism of action of DTNM and its biochemical and physiological effects.
合成方法
DTNM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base. This reaction results in the formation of a thioester intermediate, which is then reduced using a reducing agent to yield DTNM.
属性
CAS 编号 |
178408-11-2 |
|---|---|
产品名称 |
Pentanamide, 4,4-dimethyl-N-((4-nitrophenyl)thioxomethyl)-3-oxo- |
分子式 |
C14H16N2O4S |
分子量 |
308.35 g/mol |
IUPAC 名称 |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxopentanamide |
InChI |
InChI=1S/C14H16N2O4S/c1-14(2,3)11(17)8-12(18)15-13(21)9-4-6-10(7-5-9)16(19)20/h4-7H,8H2,1-3H3,(H,15,18,21) |
InChI 键 |
XBSZINYUSOWIOB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |
其他 CAS 编号 |
178408-11-2 |
同义词 |
4,4-dimethyl-N-(4-nitrobenzenecarbothioyl)-3-oxo-pentanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



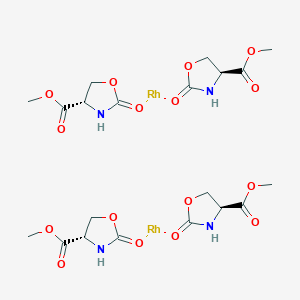
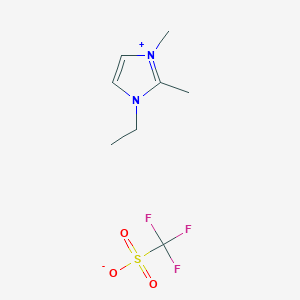
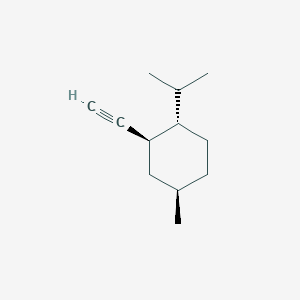
![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

